molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(pyrrolidin-2-yl)methanone: is a compound that features a piperidine ring and a pyrrolidine ring connected by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of piperidine with pyrrolidine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:

    Amination and Cyclization: The reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired methanone compound.

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to facilitate the reduction and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Piperidin-1-yl(pyrrolidin-2-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Major Products Formed

    Oxidation Products: Oxo derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Halide or hydroxyl-substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Piperidin-2-ylmethanone: Similar structure but lacks the pyrrolidine ring.

    Pyrrolidin-2-ylmethanone: Similar structure but lacks the piperidine ring.

    Piperidin-1-yl(pyrrolidin-3-yl)methanone: Similar structure with a different substitution pattern on the pyrrolidine ring.

Uniqueness

Piperidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous procedures to those described in Note [33] immediately above, 1-tert-butoxycarbonyl)-L-proline was reacted with piperidine to give (2S)-1-tert-butoxycarbonyl)-2-piperidinocarbonylpyrrolidine which was deprotected and reacted with 2-bromoethanol. There was thus obtained the required starting material; NMR Spectrum: (CDCl3) 1.5–1.9 (m, 10H), 1.9–2.0 (m, 1H), 2.1–2.2 (m, 1H), 2.4–2.5 (m, 1H), 2.55–2.65 (m, 1H), 2.8–2.9 (m, 1H), 3.3–3.7 (m, 6H), 4.3 (br s, 1H); Mass Spectrum: M+H+ 227.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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